Boc-L-Pro-Ome

Descripción general

Descripción

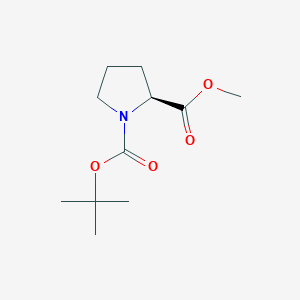

Boc-L-Pro-Ome (tert-butoxycarbonyl-L-proline methyl ester) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound consists of L-proline, a cyclic secondary amino acid, modified with two protective groups: a Boc (tert-butoxycarbonyl) group on the amine and a methyl ester (OMe) on the carboxylic acid. These modifications enhance stability during synthetic processes while enabling selective deprotection for subsequent coupling reactions .

Proline’s rigid pyrrolidine ring confers unique conformational constraints, making this compound valuable for inducing specific secondary structures (e.g., β-turns) in peptides. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The Boc group improves solubility in organic solvents, while the methyl ester increases lipophilicity compared to the free carboxylic acid form (Boc-L-proline) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Pro-Ome typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline or its derivatives.

Protection of Functional Groups: The amino and carboxyl groups of the precursor are protected using tert-butyl and methyl groups, respectively.

Cyclization: The protected precursor undergoes cyclization to form the pyrrolidine ring.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Amide Bond Formation

Deprotection Strategies

Thermal Stability

Solubility

Table 1: Representative Reaction Yields for Boc-Protected Amino Acid Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, DMF | 85–90 |

| Peptide Coupling | DIPC, CH₂Cl₂ | 48–74 |

| Methyl Ester Hydrolysis | LiOH, THF/H₂O | 90–95 |

| Boc Deprotection | TFA, CH₂Cl₂ | >95 |

Table 2: Stability Parameters

| Parameter | Value |

|---|---|

| Melting Point | Decomposes above 130°C |

| Optimal Storage | -20°C (anhydrous) |

| pH Stability | 3–9 (aqueous solutions) |

Key Considerations

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-L-Pro-Ome serves as a crucial building block in peptide synthesis, particularly for proline-containing sequences. Its use enhances the structural diversity of peptides, which is essential for exploring new therapeutic avenues.

Case Study : In a study on the synthesis of N-methylated tetracyclopeptides, this compound was coupled with various N-methylated amino acids to create complex peptide structures. The resulting peptides demonstrated improved biopotential compared to their non-methylated counterparts, showcasing the utility of this compound in enhancing peptide functionality .

| Peptide Sequence | Yield (%) | Methodology |

|---|---|---|

| Boc-L-Pro-N-MeLeu-OMe | 89 | DCC/EDC coupling |

| Boc-L-Pro-N-MePhe-OMe | 85 | DCC/EDC coupling |

Drug Development

Overview : In pharmaceutical research, this compound is employed for developing proline-based drugs. Its structural properties contribute to enhanced bioactivity and stability compared to other amino acid derivatives.

Application Example : Research has indicated that proline derivatives can exhibit significant activity against various biological targets. For instance, the incorporation of this compound into drug candidates has been linked to improved pharmacokinetic profiles and reduced toxicity .

Bioconjugation

Overview : this compound is instrumental in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems.

Case Study : In a study focusing on targeted therapies, researchers utilized this compound to create conjugates that effectively delivered therapeutic agents to specific cells. The successful targeting led to enhanced therapeutic efficacy while minimizing side effects .

Material Science

Overview : The compound finds applications in material science, particularly in creating polymers with specific mechanical properties and functionalities.

Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and flexibility. This property is particularly beneficial in developing materials for biomedical applications .

Research in Enzyme Inhibition

Overview : this compound is also explored in studies aimed at understanding enzyme mechanisms, which can lead to the design of effective inhibitors.

Example Study : A research project investigated the role of proline derivatives in enzyme inhibition mechanisms. The findings suggested that this compound could significantly affect enzyme activity by altering substrate binding dynamics .

Mecanismo De Acción

The mechanism of action of Boc-L-Pro-Ome involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparación Con Compuestos Similares

Boc-L-Pro-Ome belongs to a class of protected amino acid derivatives. Below, it is compared to structurally and functionally analogous compounds:

Structural and Functional Analogues

Boc-L-Ala-OMe (tert-butoxycarbonyl-L-alanine methyl ester)

- Molecular Formula: C₉H₁₇NO₄

- Key Differences: Amino Acid Backbone: Alanine (linear, primary amine) vs. Proline (cyclic, secondary amine). Conformational Impact: Boc-L-Ala-OMe lacks proline’s rigidity, making it less effective at stabilizing peptide turns . Synthesis: Both use HBTU/HOBt-mediated coupling, but this compound requires cyclization steps for proline incorporation .

- Applications : Boc-L-Ala-OMe is used in linear peptide synthesis, whereas this compound is preferred for constrained architectures .

Fc-Pro-Leu-Gly-OMe (Ferrocene-Pro-Leu-Glycine methyl ester)

- Molecular Formula : C₃₀H₄₁FeN₃O₅

- Key Differences: Functional Groups: Incorporates a ferrocene (Fc) redox-active moiety, enabling electrochemical applications absent in this compound . Structural Data: X-ray crystallography of Fc-Pro-Leu-Gly-OMe revealed a β-turn stabilized by a hydrogen bond (N13–O11 distance: 2.835 Å), a feature intrinsic to proline-containing peptides .

Boc-L-Proline (tert-butoxycarbonyl-L-proline)

- Molecular Formula: C₁₀H₁₇NO₄

- Key Differences :

Electrochemical Properties

- Fc-Pro-Leu-Gly-OMe exhibits quasi-reversible redox behavior (oxidation peak: 0.475 V; reduction peak: 0.392 V; ΔEp = 83 mV), a property absent in this compound due to the lack of a ferrocene group .

Research Implications

- Synthetic Utility : this compound’s conformational control is critical for designing bioactive peptides, whereas Fc-Pro-Leu-Gly-OMe’s electrochemical activity enables biosensor applications .

- Therapeutic Potential: Proline derivatives like this compound are less explored for direct therapeutic use compared to Fc-conjugated peptides, highlighting a research gap .

Actividad Biológica

Boc-L-Pro-Ome, or Boc-L-proline methyl ester , is an important compound in peptide synthesis and has garnered attention for its biological activity. This article explores its synthesis, biological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a proline derivative. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability of the molecule during synthesis.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of Proline : L-proline is reacted with Boc anhydride to protect the amino group.

- Formation of Methyl Ester : The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

- Purification : The resulting this compound is purified through recrystallization or chromatography.

This method allows for the controlled synthesis of this compound while minimizing racemization, which can occur during peptide coupling reactions .

Biological Activity

This compound exhibits several biological activities, particularly in the context of peptide synthesis and antimicrobial properties:

- Antimicrobial Activity : Research indicates that this compound derivatives can display significant antimicrobial effects against various pathogens. For instance, studies have shown that proline-rich peptides exhibit enhanced activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

- Peptide Synthesis : this compound is frequently used as a building block in the synthesis of cyclic peptides and other complex structures. Its stability under various conditions makes it a preferred choice for synthesizing proline-containing peptides .

Case Study 1: Total Synthesis of Cyclopolypeptides

A study focused on synthesizing cyclopolypeptides utilized this compound as a critical component. The researchers demonstrated that coupling this compound with other amino acids led to the formation of complex cyclic structures with promising biological activities. The final product exhibited notable antimicrobial properties, highlighting the utility of this compound in drug development .

Case Study 2: Proline-Rich Peptides

Another investigation examined the biological activity of proline-rich peptides synthesized from this compound. These peptides were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The findings suggest that proline-rich sequences enhance the overall antimicrobial efficacy, likely due to their unique structural properties .

Research Findings

The following table summarizes key findings related to the biological activity of this compound derivatives:

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Boc-L-Pro-Ome?

A robust synthesis protocol requires optimizing reaction parameters (temperature, solvent, catalysts) and purification methods (e.g., column chromatography, recrystallization). For this compound, ensure protection of the proline amino group using tert-butoxycarbonyl (Boc) and monitor esterification efficiency via thin-layer chromatography (TLC) or NMR . Document all steps in detail, including solvent ratios and reaction times, to enable replication.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester formation (δ ~3.6–4.2 ppm for methyl ester protons).

- IR Spectroscopy : Validate carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).

- Mass Spectrometry (MS) : Ensure molecular ion peaks align with theoretical m/z values (±1 Da).

Cross-reference spectral data with literature to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Design accelerated stability studies by exposing the compound to:

- Temperature gradients (e.g., 4°C, 25°C, 40°C).

- Humidity-controlled environments (e.g., 30–80% RH).

Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days) and quantify impurities using calibrated standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the stereoelectronic effects of this compound in catalytic reactions?

Use density functional theory (DFT) to model:

- Conformational preferences of the pyrrolidine ring.

- Transition states in reactions involving this compound as a chiral auxiliary.

Validate computational results with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated peptide couplings?

Address discrepancies by:

- Systematic variable testing : Compare coupling agents (e.g., HATU vs. DCC), solvents (DMF vs. THF), and base concentrations.

- Side-product analysis : Use LC-MS to identify competing pathways (e.g., racemization or ester hydrolysis).

Apply statistical tools (ANOVA) to determine significance of yield variations .

Q. How can researchers design a kinetic study to probe the role of this compound in enantioselective organocatalysis?

- Pseudo-first-order conditions : Fix catalyst concentration and vary substrate equivalents.

- In-situ monitoring : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction progress.

Calculate rate constants (k) and correlate with steric/electronic parameters derived from Hammett plots or linear free-energy relationships .

Q. What methodologies are suitable for investigating this compound’s interactions with biological targets (e.g., enzyme active sites)?

Combine:

- Molecular docking simulations (AutoDock, Schrödinger Suite) to predict binding modes.

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.

Validate with mutagenesis studies on key residues (e.g., catalytic triads in proteases) .

Q. Methodological Guidance for Data Analysis

Q. How should researchers address conflicting spectral data in this compound characterization?

- Cross-validate techniques : Compare NMR integrals with HPLC purity assays.

- Synthesize reference derivatives : Prepare Boc-L-Pro-OH (without methyl ester) to isolate spectral contributions.

- Consult crystallographic data (if available) to confirm spatial arrangement .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Adopt the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., chiral columns).

- Novel : Explore understudied applications (e.g., asymmetric catalysis).

- Ethical : Adhere to safety protocols for handling reactive intermediates.

- Relevant : Align with gaps in peptide chemistry or organocatalysis literature .

Q. How can systematic reviews optimize experimental design for this compound research?

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361580 | |

| Record name | Boc-L-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59936-29-7 | |

| Record name | Boc-L-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.